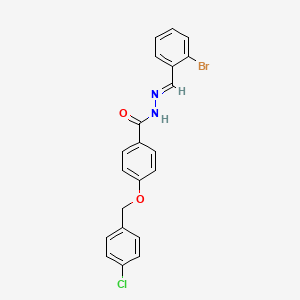![molecular formula C32H36N2O8S B12011118 Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex molecule with a long name, but let’s break it down It consists of several functional groups, including a thiazole ring, a pyrrole ring, and ester and ketone functionalities
Thiazole Ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They are found in various natural products and pharmaceuticals.
Pyrrole Ring: Pyrroles are also five-membered heterocyclic rings, commonly found in porphyrins (such as heme) and other biologically active compounds.
Ester and Ketone Groups: These functional groups play essential roles in chemical reactivity and biological interactions.
Vorbereitungsmethoden
Industrial Production: Industrial-scale production methods for this compound would require optimization to achieve high yields and cost-effectiveness. Collaboration between synthetic chemists and process engineers would be crucial to develop efficient processes.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation und Reduktion: Die Verbindung kann Redoxreaktionen unterliegen, bei denen funktionelle Gruppen (z. B. Ketone zu Alkoholen oder umgekehrt) umgewandelt werden.
Substitutionsreaktionen: Substituenten an den Benzolringen können durch elektrophile oder nucleophile aromatische Substitution modifiziert werden.
Esterhydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu bilden.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Jones-Reagenz (CrO₃ in Schwefelsäure) können verwendet werden.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind gängige Reduktionsmittel.
Substitution: Salpetersäure (HNO₃) oder Schwefelsäure (H₂SO₄) können elektrophile Substitutionen erleichtern.
Esterhydrolyse: Saure oder basische Bedingungen (z. B. Salzsäure oder Natriumhydroxid) fördern die Esterhydrolyse.
Hauptprodukte: Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und der Regioselektivität ab. Detaillierte experimentelle Studien wären erforderlich, um die Hauptprodukte zu identifizieren.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen dieser Verbindung erstrecken sich über verschiedene Bereiche:
Medizin: Untersuchen Sie ihr Potenzial als Wirkstoffkandidat (z. B. Antikrebs-, antimikrobielle oder entzündungshemmende Eigenschaften).
Chemie: Studieren Sie ihre Reaktivität und erforschen Sie neuartige Transformationen.
Biologie: Untersuchen Sie ihre Interaktionen mit biologischen Makromolekülen (z. B. Enzymen, Rezeptoren).
Industrie: Erforschen Sie ihren Einsatz in der Materialwissenschaft (z. B. Polymere, Beschichtungen).
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung beruht wahrscheinlich auf Interaktionen mit bestimmten molekularen Zielstrukturen (z. B. Enzymen, Rezeptoren) oder der Modulation zellulärer Signalwege. Weitere Forschungsarbeiten wären erforderlich, um ihren genauen Wirkmechanismus aufzuklären.
Wirkmechanismus
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research would be needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine direkten Analoga finden konnte, können wir sie mit verwandten Molekülen vergleichen, die ähnliche funktionelle Gruppen aufweisen. Forscher würden Datenbanken und Literatur durchsuchen, um strukturell verwandte Verbindungen zu identifizieren.
: Beispiel einer thiazolhaltigen Verbindung: Thiamin (Vitamin B1) : Beispiel einer pyrrolhaltigen Verbindung: Porphobilinogen : Beispiel einer esterhaltigen Verbindung: Ethylacetat : Beispiel einer ketonhaltigen Verbindung: Aceton
Eigenschaften
Molekularformel |
C32H36N2O8S |
|---|---|
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H36N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)40-8-3)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)39-5/h10-15,18,26,35H,6-9,16-17H2,1-5H3/b27-25- |
InChI-Schlüssel |
KGRHCHDBDRWEGI-RFBIWTDZSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)

